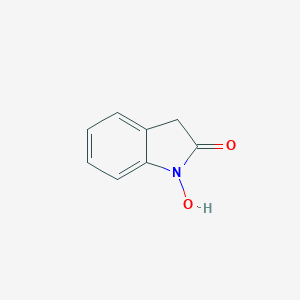

1-hydroxy-3H-indol-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTNPSPLGMPZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315952 | |

| Record name | 1-hydroxy-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18108-55-9 | |

| Record name | NSC298293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxy 3h Indol 2 One and Its Derivatives

Established Synthetic Routes to the 1-Hydroxy-3H-indol-2-one Scaffold

The formation of the fundamental this compound structure can be achieved through several established synthetic pathways, primarily involving direct synthesis from acyclic precursors or the modification of existing heterocyclic systems.

Direct synthesis methods typically involve the cyclization of suitably substituted aromatic precursors. A prominent strategy is the reductive cyclization of 2-nitrophenyl derivatives. For instance, the tandem reduction-cyclization of di-t-butyl 2-nitrophenylmalonates provides a selective and efficient route to t-butyl 3-alkyl-N-hydroxy-oxindole-3-carboxylates. semanticscholar.org This approach utilizes a combination of Rh/C and hydrazine (B178648) monohydrate to first reduce the nitro group to a hydroxylamine (B1172632), which then undergoes an accelerated intramolecular cyclization. semanticscholar.org This method has proven effective for gram-scale synthesis without the need for column chromatography. semanticscholar.org

Another direct approach involves the oxidative dearomatization of 3-substituted indoles. A metal-free method using a sulfonium (B1226848) intermediate, generated in situ from DMSO and alkyl bromides, allows for the dual vicinal functionalization of indoles to yield 3-hydroxy-2-oxindoles, where water acts as the oxygen source. rsc.org This one-step process proceeds at ambient temperature and demonstrates broad substrate scope. rsc.org

Furthermore, cyclization of α-chloroacetanilides catalyzed by palladium with a specific biarylphosphine ligand can produce oxindoles, and modifications of this strategy can be envisioned for the synthesis of N-hydroxy analogues. organic-chemistry.org Metal-free halocarbocyclization of alkenes mediated by (NH4)2S2O8 in water also presents a practical and environmentally friendly route to halo-containing oxindoles, which could potentially be adapted for N-hydroxy derivatives. acs.org

The N-hydroxy group can also be introduced into a pre-existing oxindole (B195798) or isatin (B1672199) scaffold through functional group interconversion. A common method is the reduction of the corresponding N-hydroxyisatin (1-hydroxyindole-2,3-dione). However, the synthesis of N-hydroxyisatin itself can be challenging.

A notable synthesis of N-hydroxy-3-aroylindoles involves the reaction of nitrosobenzene (B162901) derivatives with ynones, which can then be further transformed. rsc.org Additionally, the oxidation of indoles represents a viable pathway. While the oxidation of indoles can often lead to a mixture of products, specific reagents and conditions have been developed for selective transformations. nih.gov For example, halide catalysis using oxone as the terminal oxidant has been shown to be an efficient method for the oxidation of C3-substituted indoles to 2-oxindoles. nih.govnih.gov While not directly yielding the N-hydroxy product, this highlights the potential for oxidative strategies.

A tandem reduction-cyclization strategy starting from di-t-butyl 2-methyl-(2-nitrophenyl)malonate selectively yields the N-hydroxy-oxindole scaffold. semanticscholar.org This process involves the selective reduction of the nitro group to a hydroxylamine intermediate which then cyclizes. semanticscholar.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate | Rh/C, hydrazine monohydrate | t-butyl N-hydroxy-3-methyl-oxindole-3-carboxylate | Not specified | semanticscholar.org |

| 3-Substituted indoles | DMSO, alkyl bromides, water | 3-Hydroxy-2-oxindoles | Broad scope | rsc.org |

| 4-Nitro-nitrosobenzene and 1-(1-methyl-1H-indol-3-yl)prop-2-yn-1-one | Toluene, 80 °C | (1-hydroxy-5-nitro-1H-indol-3-yl)(1-methyl-1H-indol-3-yl)methanone | 47% | rsc.org |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 1-hydroxyoxindoles is crucial for exploring their structure-activity relationships. Various strategies have been developed to achieve this, including regioselective functionalization, multicomponent reactions, and asymmetric synthesis.

Regioselective functionalization allows for the introduction of substituents at specific positions of the 1-hydroxyoxindole core. One such example is the palladium-catalyzed asymmetric prenylation of oxindoles, which can be controlled to achieve either linear or reverse prenylation with high regioselectivity and enantioselectivity. stanford.edu While this was demonstrated on N-protected oxindoles, the methodology holds promise for N-hydroxy analogues.

Ring-expansion reactions of oxindoles offer another pathway to substituted quinolinones, demonstrating the possibility of skeletal diversification which could potentially be applied to N-hydroxyoxindoles. nih.gov

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. A three-component reaction involving isatins, a secondary α-amino acid, and a vinyl selenone leads to the synthesis of spirooxindoles through a [3+2] cycloaddition/elimination cascade. mdpi.com This demonstrates the utility of isatin-derived intermediates, which are closely related to N-hydroxyoxindoles, in MCRs.

The synthesis of enantioenriched 3-substituted 3-hydroxyoxindoles is of significant importance due to their biological activities. Numerous catalytic asymmetric methods have been developed. beilstein-journals.org These often involve the reaction of isatins with various nucleophiles in the presence of a chiral catalyst.

Organocatalysis has emerged as a powerful tool in this context. For instance, chiral thiourea (B124793) organocatalysts have been used in domino Michael-cyclization reactions of 3-isothiocyanato oxindoles with β,γ-unsaturated α-keto esters to produce spirocyclic oxindoles with high diastereo- and enantioselectivities. bohrium.com Similarly, ammonium-tethered pyrrolidine-based organocatalysts have been employed for the asymmetric Michael addition/cyclization of α,β-unsaturated aldehydes with 3-hydroxyoxindoles in aqueous media, affording spirooxindole lactones in high yields and enantioselectivities. benthamdirect.com

Transition metal catalysis also plays a crucial role. Chiral CNN pincer Pd(II) complexes have been used for the asymmetric allylation of isatins, and iridium complexes have been utilized for the intramolecular hydroarylation of α-ketoamides to yield 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity. beilstein-journals.org

| Reaction Type | Catalyst/Reagents | Substrates | Product | Enantioselectivity (ee) | Reference |

| Asymmetric Michael/cyclization | Ammonium-tethered pyrrolidine (B122466) organocatalyst | 3-Hydroxyoxindole, α,β-unsaturated aldehydes | Spirooxindole lactones | up to 99% | benthamdirect.com |

| Asymmetric allylation | Chiral CNN pincer Pd(II) complex | Isatins, allylic compounds | 3-Allyl-3-hydroxyoxindoles | High | beilstein-journals.org |

| Asymmetric intramolecular hydroarylation | Iridium complex with chiral ligand | α-Ketoamides | 3-Substituted 3-hydroxy-2-oxindoles | up to 98% | beilstein-journals.org |

| Asymmetric domino Michael-cyclization | Chiral thiourea organocatalyst | 3-Isothiocyanato oxindoles, β,γ-unsaturated α-keto esters | 2′-Thioxospiro[indoline-3,4′-oxazolidin]-2-ones | >99% | bohrium.com |

Synthetic Transformations of this compound as Building Blocks

The compound this compound, also known as N-hydroxyoxindole, is a versatile heterocyclic scaffold that serves as a valuable building block in organic synthesis. Its unique structural and electronic properties, conferred by the N-hydroxy group, allow for diverse synthetic transformations. This enables its use in constructing more complex molecular architectures, including those found in natural products and pharmacologically active molecules. The reactivity of the scaffold can be harnessed at multiple positions, primarily through transformations involving the N-hydroxy group and the active methylene (B1212753) group at the C3 position.

Role in Complex Organic Molecule and Natural Product Synthesis

The N-hydroxyindole framework is a key structural motif present in a variety of biologically active natural products. Consequently, N-hydroxy- and N-alkoxyindoles have been employed as crucial synthetic intermediates in the total synthesis of several complex alkaloids. Examples of natural products whose syntheses have utilized this scaffold include aetokthonotoxin, gelsedilam-type alkaloids, aspeverin, yuehchukene, and limaspermidine. nih.gov The presence of the N-hydroxy group provides a handle for unique cyclization strategies and further functionalization that are central to assembling these intricate molecular targets. nih.gov

While the broader class of N-hydroxyindoles is established in total synthesis, the isomeric 3-hydroxy-2-oxindole scaffold is a more commonly encountered motif in a wide array of natural products. beilstein-journals.orgjuniperpublishers.comresearchgate.net As a result, the use of 3-hydroxy-2-oxindoles as starting materials and key intermediates is more extensively documented in the literature for the synthesis of complex molecules. beilstein-journals.orgjuniperpublishers.com

Derivatization for Pharmacological Enhancement

The this compound core is a privileged structure that has been strategically modified to develop new therapeutic agents. Derivatization serves to modulate the compound's physicochemical properties and enhance its biological activity and target specificity. Key strategies include substitution at the C3-position and modification of the N-hydroxy group itself.

Modification at the C3-Position: Synthesis of 3-Arylidene-N-hydroxyoxindoles

A significant derivatization strategy involves the Knoevenagel condensation of this compound with various aromatic aldehydes. This reaction yields a series of 3-arylidene-N-hydroxyoxindoles, which have been investigated for their potential as anticancer agents. nih.gov

A study focusing on these derivatives revealed potent antiproliferative activity against the IGROV-1 ovarian carcinoma cell line, which has a wild-type p53 tumor suppressor gene. researchgate.netnih.gov The cytotoxicity was found to be considerably lower against a subline lacking p53 function, suggesting that the p53 transcription factor plays a role in determining the efficacy of these compounds. researchgate.netnih.gov The most promising compound from the series demonstrated significant therapeutic potential in a mouse xenograft model of an ascitic tumor, causing a notable delay in the onset of ascites. researchgate.netnih.gov

Interactive Table: Antiproliferative Activity of 3-Arylidene-N-hydroxyoxindole Derivatives

| Compound | Ar-Substituent | Antiproliferative Activity (IC₅₀) on IGROV-1 cells | Reference |

| 22 | 3-Phenoxybenzylidene | Not specified, but synthesized for c-Src inhibition | nih.gov |

| Lead Compound | Varied Arylidene | Potent, p53-dependent cytotoxicity | researchgate.netnih.gov |

Note: Specific IC₅₀ values for a range of derivatives are detailed in the source literature.

Modification of the N-Hydroxy Group

The N-hydroxy group of the indole (B1671886) core can be readily derivatized to afford N-alkoxy, N-acetoxy, or N-tosyloxy analogs. These transformations are typically achieved by treating the N-hydroxyindole with an appropriate electrophile, such as alkyl halides, acetic anhydride (B1165640), or p-tosyl chloride, often in the presence of a base. nih.gov

This derivatization is significant for two primary reasons. First, N-alkoxyindoles are themselves structural components of various bioactive natural products like stephacidin B and (R)-paniculidine B. nih.gov Second, synthetic derivatization can lead to enhanced pharmacological properties. For instance, converting indole-3-carbinol (B1674136) into an N-alkoxyindole derivative was found to enhance the G1 cell cycle arrest in human breast cancer cells. nih.gov

Interactive Table: Derivatives from Modification of the N-Hydroxy Group

| Derivative Type | Reagent Example | Resulting Compound | Biological Relevance / Application | Reference |

| N-Methoxyindole | Methyl Iodide (MeI) | 1-Methoxy-3H-indol-2-one | Found in natural products; enhanced cell cycle arrest | nih.gov |

| N-Acetoxyindole | Acetic Anhydride | 1-Acetoxy-3H-indol-2-one | Synthetic intermediate | nih.gov |

| N-Tosyloxyindole | p-Tosyl Chloride | 1-(Tosyloxy)-3H-indol-2-one | Synthetic intermediate | nih.gov |

These derivatization strategies underscore the utility of this compound as a versatile starting material for generating libraries of compounds with potential therapeutic applications.

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 3h Indol 2 One

Electrophilic and Nucleophilic Reactivity at Key Positions

The reactivity of 1-hydroxy-3H-indol-2-one is dictated by the interplay of its various functional groups. The electron-donating N-hydroxy group and the electron-withdrawing carbonyl group influence the electron density distribution across the molecule, activating or deactivating specific positions towards attack by electrophiles or nucleophiles.

Reactions at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole nucleus in 1-hydroxyindole (B3061041) derivatives can participate in nucleophilic substitution reactions. For instance, 1-hydroxytryptamine derivatives react with indoles in the presence of 85% formic acid to yield 1-(indol-3-yl)indoles. researchgate.netclockss.org This reaction proceeds via a proposed SN2 mechanism on the indole nitrogen. researchgate.net The N-hydroxy group is crucial for this reactivity, as its presence facilitates the nucleophilic attack. clockss.org In some cases, treatment with acid is sufficient to promote nucleophilic substitution at the N1 position. researchgate.net

Reactivity of the Carbonyl Group (C2)

The carbonyl group at the C2 position is a key site for nucleophilic attack. libretexts.org The carbon atom of the carbonyl is electron-poor, making it an electrophile that readily reacts with electron-rich nucleophiles. libretexts.org The presence of an electronegative substituent, such as the N-hydroxy group, can further activate the carbonyl group towards nucleophilic addition by withdrawing electron density. libretexts.org For instance, in 1-benzylindole-2,3-dicarboxylic anhydride (B1165640), the C2 carbonyl group is more reactive towards nucleophiles than the C3 carbonyl group. clockss.org This is because the resulting intermediate is more stable. clockss.org The presence of a carbonyl group at the C2 position in the oxindole (B195798) ring has been shown to be beneficial for inhibitory activity against the IDO1 enzyme. nih.gov

Substitutions at the C3 Position and Aromatic Ring System

The C3 position of the indole nucleus is the most reactive site for electrophilic substitution, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org This high reactivity is due to the stability of the cation formed upon electrophilic attack at this position. bhu.ac.in If the C3 position is already substituted, electrophilic attack generally occurs at the C2 position. bhu.ac.in Further substitution then typically proceeds on the benzene ring, often at the C5 position, especially under strongly acidic conditions that protonate C3. wikipedia.org

The nature of the substituent at the C3 position can significantly influence the biological activity of indole derivatives. nih.govnih.gov For example, in a series of 1H-indole-2-carboxamides, the inhibitory effect on the CB1 receptor was sensitive to the substituent at the C3 position. nih.gov Similarly, suitable substitutions at the C3 position of the oxindole ring have a considerable effect on IDO1 enzyme inhibition activity. nih.gov

The aromatic ring of the indole system can also undergo substitution reactions, although this generally requires the N1, C2, and C3 positions to be substituted first. wikipedia.org

Role of the N-Hydroxy Group in Reactivity (e.g., leaving group potential, N-oxide formation)

The N-hydroxy group plays a pivotal role in the reactivity of this compound. It can act as a leaving group, facilitating nucleophilic substitution reactions at the N1 position. researchgate.netclockss.org The introduction of a hydroxy group onto the indole nitrogen has been shown to enable unprecedented nucleophilic substitution reactions. clockss.org

Furthermore, 1-hydroxyindoles can be oxidized to form N-oxides. For example, 1-hydroxy-2,3-dimethylindole is rapidly converted to 3-hydroxy-2,3-dimethyl-3H-indole N-oxide in the presence of atmospheric oxygen. researchgate.netumich.edu This N-oxide can then undergo further reactions, such as treatment with acetic anhydride in pyridine (B92270) to yield various substituted indoles. researchgate.netumich.edu The formation of N-oxides is a key aspect of the chemistry of 1-hydroxyindoles and contributes to their diverse reactivity.

Oxidation and Reduction Pathways of this compound Systems

This compound and its derivatives can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation: 1-hydroxyindoles are susceptible to oxidation, particularly in the presence of air. For instance, the unstable 1-hydroxy-2,3-dimethylindole is rapidly oxidized by atmospheric oxygen to form 3-hydroxy-2,3-dimethyl-3H-indole N-oxide. researchgate.netumich.edu Similarly, catalytic hydrogenation of certain 2-nitrophenylacetonitriles yields unstable N-hydroxy-2-amino-3-arylindoles, which undergo autoxidation to form 2-amino-3-aryl-3H-indol-3-ol 1-oxides. thieme-connect.comresearchgate.net The oxidation of 3-hydroxy-2,3-dihydro-1H-inden-1-one with Jones' reagent (CrO₃ in H₂SO₄) or o-iodoxybenzoic acid (IBX) can be used to synthesize 1-hydroxy-1H-inden-2(3H)-one.

Reduction: The reduction of 1-hydroxyindole systems can also be achieved. For example, the reduction of N-2-(indol-3-yl)ethylindole-3-acetamide with triethylsilane in trifluoroacetic acid can lead to the formation of N-2-(2,3-dihydroindol-3-yl)ethyl-2,3-dihydroindole-3-acetamide. clockss.org The choice of reducing agent and reaction conditions can influence the outcome of the reduction. For example, sodium borohydride (B1222165) in acetic acid tends to favor the formation of N-2-(2,3-dihydroindol-3-yl)ethylindole-3-acetamide. clockss.org A general method for synthesizing 1-hydroxyindoles involves the reduction of indoles to 2,3-dihydroindoles followed by oxidation. researchgate.netumich.edu

Rearrangement and Cyclization Reactions

1-hydroxyindole derivatives are known to undergo a variety of rearrangement and cyclization reactions, often leading to the formation of new heterocyclic systems. researchgate.net

One notable rearrangement is the Claisen rearrangement. The enolization of 2-allyloxyindolin-3-ones, triggered by a base like DBU, leads to a Claisen rearrangement to produce 3-allyl-3-hydroxyindolin-2-ones. researchgate.net This reaction has been utilized in the total synthesis of alkaloids such as (±)-donaxaridine and (±)-convolutamydines A and E. researchgate.net

Another type of rearrangement involves the photoirradiation of 1-ethoxy-2-phenylindole in methanol (B129727), which produces 6-ethoxy-2-phenylindole as a minor product. researchgate.net Similarly, the reaction of 1-hydroxy-2-phenylindole (B159980) with tosyl chloride can yield 6-tosyloxy-2-phenylindole. researchgate.net

Electrochemical conditions can also induce rearrangements. For example, 3-hydroxy-2-oxindoles can undergo an unexpected rearrangement to form 3,1-benzoxazin-2-ones under electrochemical conditions. acs.org A proposed mechanism involves the initial oxidation of the 3-hydroxy-2-oxindole to a peroxide intermediate, which then rearranges to the benzoxazinone. acs.org

Cyclization reactions are also prevalent in the chemistry of 1-hydroxyindoles. For instance, the reduction of 2-nitrocinnamic acid with stannous chloride in alcoholic solvents can lead to an intramolecular cyclization to form N-hydroxyindoles. nih.gov Furthermore, base-catalyzed cyclization of 3-amino-5-hydroxy-4-(2-nitroaryl)pyrazoles can afford 7-substituted 1-hydroxy-3H-pyrazolo[3,4-c]cinnoline 5-N-oxides. researchgate.net

Reaction Mechanisms and Transient Intermediates (e.g., indolyl cations)

The chemical reactivity of this compound, also known as 1-hydroxyoxindole, is characterized by complex reaction mechanisms that often involve the formation of highly reactive transient intermediates. The presence of the N-hydroxy group significantly influences the electronic properties and reaction pathways of the oxindole core, facilitating transformations that are not typical for standard oxindoles. Mechanistic investigations have revealed the involvement of both cationic and radical species, depending on the reaction conditions and reagents.

Much of the detailed mechanistic work has been conducted on the structurally related 3-hydroxyoxindoles, where the C3-hydroxyl group serves as a leaving group to generate reactive species. These studies provide critical insight into the potential intermediates accessible from the oxindole framework.

Formation of Cationic Intermediates and 2H-Indol-2-one

Under acidic conditions, the hydroxyl group of 3-hydroxyoxindoles can be protonated, leading to its elimination as a water molecule. This process generates a highly stabilized carbocationic intermediate at the C3 position. This electrophilic species is central to a variety of substitution reactions.

In a related process, the elimination of water from a 3-hydroxy substituted 1,3-dihydroindol-2-one can form a highly reactive, quasi-antiaromatic 2H-indol-2-one intermediate. semanticscholar.org This species acts as a potent electrophile. The subsequent reaction with nucleophiles, such as π-systems (styrene, furan), proceeds in a stepwise manner. This involves an initial nucleophilic attack on the 2H-indol-2-one, leading to a carbocation intermediate, which then loses a proton to yield the substituted oxindole product. semanticscholar.org Intramolecular versions of this reaction, where the nucleophile is a tethered alkene, proceed via a distinct tertiary carbocation intermediate to form spiro-substituted oxindoles. semanticscholar.org

Table 1: Generation and Reaction of Cationic Intermediates from Hydroxyoxindoles

| Precursor | Conditions | Proposed Intermediate | Nucleophile / Reactant | Product Type | Ref |

|---|---|---|---|---|---|

| 3-Hydroxy-substituted 1,3-dihydroindol-2-one | Lewis Acid (e.g., BF₃·OEt₂) | 2H-Indol-2-one / Carbocation | Styrene, Furan, Thiophene | Substituted Oxindoles | semanticscholar.org |

| 3-Hydroxy-substituted 1,3-dihydroindol-2-one with tethered alkene | Lewis Acid | Tertiary Carbocation | Internal Alkene | Spiro-substituted Oxindoles | semanticscholar.org |

| 3-Hydroxy-2-oxindoles | Brønsted or Lewis Acid | C3-Carbocation | Phenols, Thiols, Alcohols | 3-Substituted Oxindoles | acs.org |

Formation of Radical Intermediates

Electrochemical methods have unveiled alternative reaction pathways involving radical species. An unexpected rearrangement of 3-hydroxyoxindoles to 3,1-benzoxazin-2-ones under electrochemical conditions highlights this distinct reactivity. acs.orgnih.gov

Mechanistic experiments provide compelling evidence for a radical-mediated pathway. Control experiments ruled out atmospheric oxygen and water as the source of the additional oxygen atom in the product. acs.org The proposed mechanism involves the initial oxidation of the 3-hydroxyoxindole at the anode to form a peroxide intermediate . acs.orgnih.gov This intermediate is hypothesized to rearrange through one of two pathways, such as a Baeyer-Villiger type rearrangement or an oxa-Dowd–Beckwith-type rearrangement, to generate a benzoxazinone benzylic radical . acs.orgnih.gov The presence of this radical was substantiated by trapping experiments using butylated hydroxytoluene (BHT), which resulted in the exclusive formation of a BHT-benzoxazinone adduct. acs.orgnih.gov This radical intermediate can then undergo a second oxidation to form a stabilized benzylic carbocation, which is subsequently trapped by a solvent molecule like methanol to yield the final product. acs.orgnih.gov

Table 2: Proposed Mechanism for Electrochemical Rearrangement

| Step | Description | Intermediate Species | Evidence | Ref |

|---|---|---|---|---|

| 1 | Anodic oxidation of 3-hydroxyoxindole. | Peroxide Intermediate (I) | Positive control experiment with a prepared peroxide yielded the final product. | acs.orgnih.gov |

| 2 | Rearrangement of peroxide intermediate. | Benzoxazinone Benzylic Radical (II) | Trapping experiment with BHT afforded an adduct, confirming a radical intermediate. | acs.orgnih.gov |

| 3 | Second anodic oxidation. | Benzylic Carbocation (III) | - | acs.orgnih.gov |

| 4 | Nucleophilic trapping by solvent. | Final Product (e.g., 2-methoxy-3,1-benzoxazin-2-one) | Product characterization. | acs.orgnih.gov |

Role of the N-Hydroxy Group

While many studies focus on intermediates generated from a C3-hydroxyl group, the N-hydroxy group of this compound is fundamental to its unique reactivity. In tandem reduction-cyclization reactions to synthesize N-hydroxy-oxindoles, the N-hydroxyaniline precursor's cyclization is promoted by both acids and bases, indicating its amphiphilic electronic nature. semanticscholar.org Furthermore, 1-hydroxyindoles have been shown to undergo nucleophilic substitution reactions directly on the indole nucleus, a transformation not commonly observed for standard indoles and which underscores the activating nature of the N-hydroxy group. clockss.org

Pharmacological Profiles and Biological Activities of 1 Hydroxy 3h Indol 2 One Scaffolds

Comprehensive Overview of Reported Biological Activities of Indole (B1671886)/Oxindole (B195798) Derivatives

Derivatives of indole and oxindole are recognized for their diverse pharmacological effects, which include anticancer, anti-inflammatory, and antimicrobial properties.

The 1-hydroxy-3H-indol-2-one scaffold has been a focal point in the development of novel anticancer agents. A series of 3-arylidene-N-hydroxyoxindoles demonstrated significant antiproliferative and proapoptotic activity against the IGROV-1 ovarian carcinoma cell line with wild-type p53. unimi.it The cytotoxicity of these compounds was notably lower in a mutant cell line lacking functional p53, suggesting that this transcription factor plays a key role in their mechanism of action. unimi.it

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives, which are structurally related to the oxindole core, have shown cytotoxicity against various human carcinoma cell lines, including those derived from the breast and prostate. nih.gov Specifically, isatin isolated from the flowers of Couroupita guianensis displayed a cytotoxic effect on HL60 cells with a CC50 of 2.94 μg/ml. nih.gov Furthermore, some N-alkyl-substituted isatins have also been investigated for their cytotoxic potential. acs.org

The antiproliferative actions of 5-hydroxyoxindole (B181108) have been described for different tumor cells at concentrations below 10-6 mol L-1. scispace.com Additionally, some 3-indolyl-3-hydroxy oxindole derivatives have been synthesized and evaluated for their antifungal properties against plant pathogenic fungi, with some compounds showing remarkable and broad-spectrum activities. nih.gov

Hybrids of 1,2,4-oxadiazole (B8745197) and 3-hydroxy-2-oxindole have been synthesized and shown to possess in vitro activities against intracellular amastigotes of Trypanosoma cruzi and Leishmania infantum, the protozoan parasites responsible for Chagas disease and leishmaniasis, respectively. nih.govusp.br The cytotoxicity of these compounds was evaluated against HFF-1 fibroblasts and HepG2 hepatocytes to determine their selectivity. nih.govusp.br

Derivatives of this compound have demonstrated notable anti-inflammatory properties. A study on 4-hydroxy-3-[(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl)-1-methyl-3,4-dihydroquinoline-2-ones revealed their potential as anti-inflammatory agents. researchgate.net Certain synthesized compounds from this series showed significant activity in a carrageenan-induced rat paw edema model. researchgate.net

In another study, a series of indole-2-one and 7-aza-2-oxindole derivatives were designed based on the structure of tenidap, a known anti-inflammatory drug. dovepress.com These compounds were evaluated for their ability to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin (IL)-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results indicated that the indole-2-one series generally exhibited greater anti-inflammatory activity than the 7-aza-2-oxindole series. dovepress.com

Furthermore, a 5-hydroxyoxindole derivative has been shown to attenuate LPS-induced inflammatory responses by activating the p38-Nrf2 signaling axis. nih.gov This compound was found to induce the activation of the MKK3/6-p38 pathway, which is necessary for the transcriptional activation of Nrf2. nih.gov

The this compound scaffold and its derivatives have been explored for their antimicrobial and antiviral activities. For instance, 1,3-dihydro-2H-indol-2-one and its derivatives have demonstrated antimicrobial action. biologiachile.cl New 1,3-dihydro-3-hydroxy-2H-indol-2-ones have also shown promising antibacterial and antifungal activities. researchgate.netnih.gov Specifically, some 3-amino-1-hydroxy-oxindole and related compounds have displayed significant antimicrobial activity. nih.gov

In the realm of antiviral research, new thiazole, 1,2,4-triazole, and oxindole derivatives have been synthesized and evaluated for their antiviral activity. scispace.comresearchgate.net While some of these compounds exhibited cytotoxicity, their antiviral activity against a panel of viruses including Reo-1, Sb-1, VSV, RSV, YFV, and VV was not significant. scispace.com However, some oxindole derivatives showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV). scispace.com

Beyond the aforementioned activities, derivatives of this compound have been associated with other notable biological effects. For example, 1-hydroxy-1H-inden-2(3H)-one, a related bicyclic organic compound, has been studied for its potential as a bioactive compound with research ongoing into its therapeutic uses, particularly in the context of neurodegenerative diseases. Additionally, certain oxindole derivatives have been investigated as orally active potent growth hormone secretagogues. acs.org

Molecular Targets and Underlying Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific molecular targets, leading to the modulation of various cellular pathways.

A significant mechanism of action for many oxindole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.

VEGFR Inhibition: Sunitinib, an indolin-2-one derivative, is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. lookchem.comnih.gov VEGFR plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comjnephropharmacology.com By inhibiting VEGFR, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

c-Src Inhibition: The inhibition of the non-receptor tyrosine kinase c-Src is another important anticancer strategy. nih.govtandfonline.com Several functionalized indolinones have been synthesized and evaluated for their inhibitory potency against c-Src. nih.govtandfonline.com Molecular modeling studies have suggested that the presence of an amino group can enhance the affinity of these compounds for the kinase. tandfonline.com For instance, 1-hydroxy-3–(3-phenoxybenzylidene)indolin-2-one was synthesized and showed a modest inhibition profile towards c-Src. nih.gov

Protein-Protein Interaction Modulation (e.g., MDM2-p53)

The interaction between the tumor suppressor protein p53 and its primary negative regulator, mouse double minute 2 homolog (MDM2), is a critical target in cancer therapy. google.commdpi.com The p53 protein plays a pivotal role in cell cycle control, DNA repair, and apoptosis in response to cellular stress. acs.org MDM2 inhibits p53's function by directly binding to its transactivation domain and promoting its degradation through E3 ubiquitin ligase activity. google.comgoogle.com In many cancers where p53 is not mutated, its function is often suppressed by the overexpression of MDM2. acs.org Therefore, inhibiting the MDM2-p53 protein-protein interaction (PPI) can liberate p53, restoring its tumor-suppressive functions. google.comgoogle.com

The this compound (also known as oxindole) scaffold has proven to be a valuable template for developing potent MDM2-p53 PPI inhibitors. nih.gov A notable class of these inhibitors is the spiro-oxindoles. Initial designs, such as the spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold, showed promise but were susceptible to epimerization, leading to chemical instability. nih.gov Subsequent research led to the development of novel, chemically stable spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds. nih.gov

Structure-based optimization of these scaffolds, inspired by natural product architectures, has yielded highly potent and selective inhibitors. acs.orgnih.gov These compounds effectively mimic key p53 residues (Phe19, Trp23, and Leu26) that are crucial for binding to the hydrophobic pocket of MDM2. mdpi.com For instance, the introduction of specific substituents, such as a 3-chloro-2-fluorophenyl group at the 3'-position of the pyrrolidine (B122466) ring, has been shown to significantly enhance binding affinity. acs.orgnih.gov

One such advanced compound, BI-0252 , a complex spiro[indole-3,2′-pyrrolo[3,2-b]pyrrole] derivative, demonstrated high selectivity and in vivo efficacy in a SJSA-1 osteosarcoma xenograft model, which has amplified MDM2 and wild-type p53. acs.orgnih.gov This highlights the therapeutic potential of using this compound-based scaffolds to reactivate p53 in cancers. acs.org

| Compound Class | Target Interaction | Key Structural Feature | Significance |

|---|---|---|---|

| Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one | MDM2-p53 | Chemically stable spiro-oxindole core | Overcomes epimerization issues of earlier scaffolds. nih.gov |

| BI-0252 | MDM2-p53 | Complex fused spiro[indole-3,2′-pyrrolo[3,2-b]pyrrole] system | Demonstrates in vivo efficacy in a xenograft model. acs.orgnih.gov |

Enzyme Inhibition Beyond Kinases

The this compound scaffold is a versatile platform for designing inhibitors of various enzymes, not limited to kinases. Research has demonstrated their efficacy against enzymes such as cholinesterases, lipoxygenase (LOX), and lactate (B86563) dehydrogenase (LDH).

Cholinesterase and Lipoxygenase Inhibition: New oxindole alkaloids, Costinone A and Costinone B , isolated from Isatis costata, have shown promising inhibitory activity against butyrylcholinesterase (BChE) and lipoxygenase (LOX). clockss.org Both compounds were found to be non-competitive inhibitors of these enzymes. Costinone A exhibited stronger inhibition against both BChE (Ki = 20.2 µM) and LOX (Ki = 16.5 µM) compared to Costinone B (BChE Ki = 46.3 µM; LOX Ki = 28.6 µM). clockss.org The higher potency of Costinone A is attributed to its trihydroxyphenyl group, suggesting that the substitution pattern on the phenyl ring attached to the indolic nitrogen is crucial for activity. clockss.org

Lactate Dehydrogenase (LDH) Inhibition: The N-hydroxyindole-2-carboxylate (NHI) scaffold has been identified as a potent inhibitor of human lactate dehydrogenase-A (LDH-A), an enzyme that is a strategic target in cancer therapy due to the reliance of many cancer cells on glycolysis. nih.gov A comparative study highlighted that methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2) , a methyl ester of the NHI class, displayed optimal properties in cell-based assays. It effectively reduced lactate production in cancer cells, likely due to enhanced cellular uptake compared to its carboxylic acid counterpart, demonstrating its potential as an anti-glycolytic agent. nih.gov

HIV-1 Reverse Transcriptase Inhibition: Derivatives of 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one have been synthesized and evaluated as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). researchgate.net Compounds such as 5c and 5e showed encouraging potency against the RT enzyme and HIV-1 replication in low micromolar to nanomolar concentrations. researchgate.net Structure-activity relationship (SAR) studies indicated that halogen substitutions (bromo or chloro) at the 5th position of the oxindole ring and a methoxy (B1213986) or chloro group at the ortho position of the phenyl ring significantly enhanced inhibitory activity. researchgate.net

| Compound | Enzyme Target | Inhibitory Activity (Ki / IC50) | Source/Type |

|---|---|---|---|

| Costinone A | Butyrylcholinesterase (BChE) | 20.2 ± 0.02 µM (Ki) | Natural Product clockss.org |

| Costinone B | Butyrylcholinesterase (BChE) | 46.3 ± 0.1 µM (Ki) | Natural Product clockss.org |

| Costinone A | Lipoxygenase (LOX) | 16.5 ± 0.04 µM (Ki) | Natural Product clockss.org |

| Costinone B | Lipoxygenase (LOX) | 28.6 ± 0.04 µM (Ki) | Natural Product clockss.org |

| NHI-2 | Lactate Dehydrogenase A (LDH-A) | Effective lactate reduction in cells | Synthetic nih.gov |

| Compound 5c (3-hydroxy-indolin-2-one derivative) | HIV-1 Reverse Transcriptase | Low micromolar to nanomolar | Synthetic researchgate.net |

Therapeutic Applications and Disease Models

The diverse biological activities of this compound derivatives have translated into potential therapeutic applications across a spectrum of diseases, as demonstrated in various preclinical and disease models.

Anticancer: The most prominent therapeutic application is in oncology. By inhibiting the MDM2-p53 interaction, spiro-oxindole derivatives can reactivate p53 in cancer cells, leading to cell-cycle arrest and apoptosis. acs.orgnih.gov This strategy is particularly relevant for the approximately 50% of human cancers that retain wild-type p53 but have it inactivated by overexpressed MDM2. acs.org Furthermore, inhibition of LDH-A by N-hydroxyindole-2-carboxylates presents an alternative anticancer strategy by targeting the metabolic hallmark of cancer cells known as the Warburg effect. nih.gov

Antiviral: The scaffold has shown significant promise in developing antiviral agents. Derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, a crucial enzyme for the replication of the virus. researchgate.net This positions them as potential candidates for anti-HIV drug development.

Antimicrobial: Various derivatives have demonstrated broad-spectrum antimicrobial activity.

Antibacterial: 3-hydroxy-3-(2-(2,5-dimethylthiophen-3-yl)-2-oxoethyl)indolin-2-one (1b ) was found to be as active as the antibiotic imipenem (B608078) against Staphylococcus aureus. farmaceut.org

Antifungal: A series of 3-indolyl-3-hydroxy oxindole derivatives were synthesized and showed notable antifungal properties against several plant pathogenic fungi. mdpi.com For example, 5-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one (3d) exhibited strong inhibitory effects. mdpi.com

Neuroprotection and CNS Disorders: The interaction of these scaffolds with CNS targets suggests potential neurological applications.

Spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-one derivatives have shown protective effects against hypobaric hypoxia and brain edema induced by triethyltin (B1234975) in animal models, indicating potential for treating conditions involving cerebral hypoxia and swelling. nih.gov

The affinity of certain indole derivatives for NMDA and sigma receptors points towards potential uses in epilepsy or other neurological disorders, although further optimization is required. nih.gov

Anti-inflammatory: Hybrid molecules incorporating the 2-oxoindolinylidene moiety have been synthesized and evaluated for anti-inflammatory and analgesic activities. Derivatives such as 3-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]propane hydrazide showed significant anti-inflammatory effects in animal models, comparable to standard drugs. scielo.br

| Therapeutic Area | Disease Model / Target | Example Compound Class/Derivative | Reference |

|---|---|---|---|

| Anticancer | MDM2-amplified tumors (e.g., Osteosarcoma) | Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-ones | acs.orgnih.gov |

| Anticancer | Glycolytic cancer cells | N-hydroxyindole-2-carboxylates (NHI) | nih.gov |

| Antiviral | HIV-1 Infection | 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-ones | researchgate.net |

| Antibacterial | Staphylococcus aureus infection | 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-ones | farmaceut.org |

| Antifungal | Plant pathogenic fungi | 3-indolyl-3-hydroxy oxindoles | mdpi.com |

| Neuroprotection | Hypoxia / Brain Edema | Spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones | nih.gov |

| Anti-inflammatory | Inflammation / Pain models | Oxadiazolyl-2-oxoindolinylidene propane (B168953) hydrazides | scielo.br |

Structure Activity Relationship Sar Studies of 1 Hydroxy 3h Indol 2 One Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-hydroxy-3H-indol-2-one analogues can be significantly altered by introducing different substituents at various positions of the indole (B1671886) core. These modifications influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, all of which play a role in its interaction with biological macromolecules.

N-Substitutions

The nitrogen atom of the indole ring is a key position for modification. While direct N-substitution on the this compound scaffold itself is less commonly explored in the provided context, studies on related indole structures provide valuable inferences. For instance, in a series of spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds, which share the core indole structure, modifications at the R1 position (equivalent to the N-1 position) showed that larger substituents did not always lead to improved potency. acs.org In fact, compounds with a methyl group at R1 showed comparable potency to those with a hydrogen at the same position. acs.org

In another study on indole-2-carboxamides, the nature of the substituent on the nitrogen of an attached piperidine (B6355638) ring at the 4-position of a phenyl ring B was critical. nih.gov Dialkylamino analogs showed sensitivity to the length of the alkyl chain, with activity increasing from methyl to ethyl and then decreasing with a propyl group. nih.gov This suggests that the size and nature of N-substitutions can have a profound impact on biological activity, likely by influencing the compound's fit within a receptor's binding pocket.

Substitutions at the C3 Position

The C3 position of the this compound core is a frequent site for modification and has been shown to be critical for biological activity. The most common substitution at this position in simple indole alkaloids involves acyclic chains. nih.gov In a series of 3-(hetero)arylideneindolin-2-ones, the introduction of a phenyl ring connected by a conjugated vinyl fragment to the C3 position was a key structural feature. tandfonline.com Various substituents on this phenyl ring, including cyano, nitro, dimethylamino, phenolic, and carboxylic groups, were investigated to probe the effects of different stereoelectronic properties. tandfonline.com

Furthermore, the introduction of a 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus has been a successful strategy in developing anti-HIV-1 agents. researchgate.netbohrium.comnih.gov The nature of the substituent on the phenyl ring of this C3 side chain significantly influenced the inhibitory activity against HIV-1 reverse transcriptase. researchgate.netbohrium.comnih.gov Specifically, methoxy (B1213986) or chloro groups at the ortho position of the phenyl ring were found to be favorable for activity. researchgate.netbohrium.comnih.gov

The following table summarizes the impact of various C3 substituents on the biological activity of this compound analogues:

| C3 Substituent | Biological Activity | Reference |

| (Hetero)arylidene | c-Src inhibition | tandfonline.com |

| 3-hydroxy-3-(2-oxo-2-phenylethyl) | Anti-HIV-1 activity | researchgate.netbohrium.comnih.gov |

| Amino-substituted chalcone | Selective adenosine (B11128) A1 receptor affinity | nih.gov |

Aromatic Ring Substitutions

Modifications to the benzene (B151609) ring of the this compound scaffold have a significant impact on biological activity. In a study of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones, which are structurally related to this compound, the inhibitory potency against D-amino acid oxidase (DAAO) was largely dependent on the size and position of substituents on the benzene ring. nih.gov

Smaller substituents, such as fluorine and methyl groups, were generally preferred at all four positions of the aromatic ring. nih.gov The 4-position appeared to be more tolerant of slightly larger substituents. nih.gov For instance, fluorine-, methyl-, and methoxy-substituted analogues exhibited superior inhibitory potency compared to the unsubstituted compound. nih.gov Conversely, bulkier substitutions resulted in a significant loss of inhibitory potency. nih.gov Disubstitution at the 4-, 5-, and/or 6-positions was well-tolerated. nih.gov

In the context of anti-HIV agents based on the 3-hydroxy-indolin-2-one scaffold, the presence of a halogen, such as a bromo or chloro group, at the 5th position of the oxindole (B195798) ring markedly enhanced the potency against the HIV-1 reverse transcriptase (RT) enzyme. researchgate.netbohrium.com

The table below details the effects of aromatic ring substitutions on the activity of this compound analogues:

| Position | Substituent | Effect on Activity | Reference |

| 4 | Fluorine, Methyl, Methoxy | Increased potency | nih.gov |

| 5 | Chloro, Bromo | Enhanced potency | researchgate.netbohrium.com |

| 7 | Various | Weaker potency | nih.gov |

| 4, 5, and/or 6 | Disubstitution | Well-tolerated | nih.gov |

Role of the N-Hydroxy Group in SAR

The N-hydroxy group is a crucial pharmacophore in many this compound analogues, playing a key role in their biological activity. In a study of DAAO inhibitors, the cyclic N-hydroxyurea moiety was identified as an essential element for potent inhibition. nih.gov Displacement of the 1-hydroxyl group with a hydrogen atom or an amino group led to a complete loss of activity. nih.gov Methylation of the 1-hydroxyl group also resulted in a complete loss of activity, likely due to the disruption of hydrogen-bonding interactions with key amino acid residues in the active site of the enzyme. nih.gov

The N-hydroxy group's importance is further highlighted by its ability to enhance the blood-brain barrier permeability of certain compounds. nih.gov The introduction of a hydroxyl group on the nitrogen atom of an imidazolyl ring significantly increased the permeability of the resulting molecule. nih.gov This suggests that the N-hydroxy group can contribute to improved pharmacokinetic properties, in addition to its direct role in target binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity.

For indole-based compounds, QSAR studies have been successfully applied to understand and predict their biological activities. For instance, a QSAR study on a series of 1,3-diaryl-2-propen-1-ones and their indole analogs revealed that selected electronic, steric, and lipophilic parameters had a good correlation with their antibacterial activity. researchgate.net Similarly, a 2D-QSAR model was developed for novel 1H-3-indolyl derivatives to predict their antioxidant activity. nih.gov

In the context of anti-inflammatory agents, a quantitative SAR analysis of indole-2-one derivatives revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were beneficial for their anti-inflammatory activity. dovepress.com For anti-HIV agents derived from diarylaniline, QSAR models have been developed to predict their biological activity and to understand the physicochemical parameters that govern their potency. chemmethod.com

Ligand Design Principles from SAR Data

The wealth of SAR data generated from studies on this compound analogues provides a strong foundation for the rational design of new, more potent, and selective ligands. Several key principles have emerged from these studies.

One important principle is the strategic placement of substituents to exploit specific interactions within the target's binding site. For example, the finding that smaller substituents on the aromatic ring of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones are preferred for DAAO inhibition suggests that the binding pocket is sterically constrained. nih.gov This knowledge can guide the design of new inhibitors with optimized substituents to maximize binding affinity.

Another key principle is the importance of the N-hydroxy group as a crucial pharmacophore. nih.gov Maintaining this group or introducing bioisosteric replacements that can mimic its hydrogen-bonding capabilities is a critical consideration in the design of new analogues.

The SAR data also highlights the importance of the C3 position as a key point for introducing diversity and modulating biological activity. tandfonline.comresearchgate.netbohrium.comnih.govnih.gov The use of different linkers and substituted aryl groups at this position allows for the fine-tuning of the compound's properties to achieve desired biological effects.

Finally, the integration of computational methods like QSAR and molecular docking with traditional SAR studies can accelerate the drug discovery process. nih.govnih.gov These in silico tools can help to prioritize compounds for synthesis and testing, and to provide a deeper understanding of the molecular basis of their activity.

Advanced Computational and Theoretical Studies of 1 Hydroxy 3h Indol 2 One

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules. DFT methods are used to determine the optimized geometry and electronic structure of 1-hydroxy-3H-indol-2-one, providing a basis for understanding its stability and reactivity. Time-Dependent DFT (TD-DFT) is further employed to investigate the molecule's excited states and electronic transitions.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com According to FMO theory, the HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A small energy gap suggests that the molecule is more reactive because it can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzene (B151609) ring and the oxygen atoms, while the LUMO would be distributed over the electron-deficient areas, particularly the carbonyl group. This distribution governs how the molecule interacts with other chemical species.

Table 1: Representative Frontier Molecular Orbital Data Note: The following values are illustrative examples based on typical DFT calculations for similar heterocyclic compounds, as specific calculated values for this compound were not available in the searched literature.

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. wikipedia.org |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgrsc.org The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potentials are expected around the carbonyl oxygen and the hydroxyl oxygen, indicating their role as primary sites for hydrogen bonding and interaction with positive centers. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely hydrogen bond donor. chemrxiv.org

Neutral Regions (Green): These areas have a near-zero potential and are associated with less reactive, hydrophobic surfaces, such as the benzene ring. researchgate.net

The MEP surface provides a comprehensive picture of the molecule's size, shape, and sites of electrostatic interaction, which is crucial for understanding its intermolecular interactions. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. nih.govhakon-art.com These descriptors are calculated using the following relationships:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from a system. nih.govmdpi.com

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap and are less reactive. mdpi.com

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive. nih.govarxiv.org

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2. It quantifies the ability of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the energy stabilization when a molecule acquires electrons from its environment, indicating its electrophilic power. hakon-art.com

These parameters allow for a quantitative comparison of the reactivity of different molecules and help in understanding their chemical behavior. researchgate.net

Table 2: Representative Chemical Reactivity Descriptors Note: These values are illustrative, calculated from the representative FMO energies in Table 1, as specific data for this compound were not available in the searched literature.

| Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV | Measures electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV | A higher value indicates greater stability and lower reactivity. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ | A higher value indicates greater reactivity. nih.gov |

| Electronegativity (χ) | -μ | 4.15 eV | Represents the power to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 eV | A higher value indicates a better electrophile. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (target), typically a protein. These methods are central to structure-based drug design. walisongo.ac.idnih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. rsc.org The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which represents the binding affinity. frontiersin.org A lower, more negative binding energy value typically indicates a more stable and favorable interaction. frontiersin.org

Docking studies can reveal key binding interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. The hydroxyl and carbonyl groups of this compound are prime candidates for forming such bonds.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the benzene ring) and hydrophobic residues in the protein's binding pocket.

Pi-Stacking: Interactions between the aromatic ring of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govunipd.it Starting from the docked pose, an MD simulation calculates the motion of every atom in the system over a period of nanoseconds to microseconds. nih.gov

The stability of the complex is often assessed by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will show the RMSD value converging and fluctuating around a stable average value over the course of the simulation, indicating that the ligand remains securely bound in the active site. researchgate.net In contrast, a large and continuous increase in RMSD would suggest that the ligand is unstable and may be diffusing away from the binding pocket. researchgate.net

Mechanistic Computational Studies (e.g., reaction pathways, transition states)

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions involving this compound and related N-hydroxyindole derivatives. A notable example is the investigation into the mechanistic duality of the indolyl 1,3-heteroatom transposition (IHT). nih.gov This type of study reveals that multiple reaction pathways can operate simultaneously, with the predominant pathway being influenced by the electronic properties of the substrate. nih.gov

In-depth mechanistic investigations, often employing techniques like isotope labeling studies, can trace the movement of specific atoms throughout a reaction. For instance, by labeling the carbonyl oxygen of an acyl N-hydroxyindole with ¹⁸O, researchers can track its final position in the product, thereby distinguishing between different proposed mechanisms. nih.gov Such studies have demonstrated that electronic perturbations to the indole (B1671886) system can alter the activation barriers of competing pathways at different rates, leading to a switch in the major reaction mechanism. nih.gov

While specific computational studies on the reaction pathways of this compound are not extensively detailed in the provided search results, the principles derived from studies on analogous N-hydroxyindole derivatives are highly relevant. These studies underscore the importance of considering multiple potential mechanisms and the significant role that substrate electronics play in determining the energetic favorability of each pathway. nih.gov The understanding gained from these computational models allows for a "mechanism-driven reaction design," enabling the strategic development of efficient synthetic methods for the functionalization of indoles. nih.gov

A hypothetical representation of how computational studies could delineate competing reaction pathways for a derivative of this compound is presented in the table below. This illustrates the type of data generated from such studies.

| Reaction Pathway | Key Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Influence of Electron-Donating Group | Influence of Electron-Withdrawing Group |

|---|---|---|---|---|

| Pathway A: Concerted nih.govmdpi.com-Sigmatropic Rearrangement | Cyclic three-membered transition state | 25.4 | Decreased activation energy | Increased activation energy |

| Pathway B: Stepwise Ionic Mechanism | Carbocation intermediate | 22.8 | Increased activation energy | Decreased activation energy |

Predictive Modeling for Biological Activity and ADME Properties

Predictive computational models are indispensable tools in modern drug discovery for assessing the potential biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. mdpi.comnih.govmdpi.comnih.govnih.gov For compounds like this compound and its derivatives, these in silico methods allow for the early identification of promising candidates and the flagging of those with potentially unfavorable pharmacokinetic profiles. mdpi.comnih.gov

Predictive Modeling for Biological Activity:

Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict the biological targets and efficacy of novel compounds.

Molecular Docking: This method simulates the binding of a ligand (e.g., a this compound derivative) to the active site of a biological target, such as an enzyme or receptor. The results can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For instance, docking studies on hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones, which share the core oxindole (B195798) structure, were used to predict their inhibitory activity against the tyrosinase enzyme. researchgate.net The estimated free energy of binding and inhibition constants (Ki) derived from these simulations help in ranking and prioritizing compounds for synthesis and biological testing. researchgate.net

QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of molecules with known activities, these models can predict the activity of new, untested compounds. 2D-QSAR models have been successfully applied to indolyl derivatives to predict their antioxidant activity. mdpi.com

The following table illustrates hypothetical data from a predictive modeling study on this compound derivatives targeting a specific kinase.

| Derivative | Predicted Binding Affinity (kcal/mol) | Predicted IC₅₀ (µM) | Key Interacting Residues |

|---|---|---|---|

| This compound | -6.8 | 5.2 | LEU298, VAL239 |

| 5-chloro-1-hydroxy-3H-indol-2-one | -7.5 | 1.8 | LEU298, VAL239, ALA350 |

| 5-methoxy-1-hydroxy-3H-indol-2-one | -7.1 | 3.5 | LEU298, VAL239, SER345 |

Predictive Modeling for ADME Properties:

In silico ADME modeling provides a computational framework to predict how a drug candidate will behave within a biological system. nih.gov These models assess key pharmacokinetic parameters:

Absorption: Predicting factors like intestinal absorption and cell permeability.

Distribution: Estimating how a compound distributes into different tissues and its binding to plasma proteins.

Metabolism: Identifying potential sites of metabolic transformation by enzymes like the cytochrome P450 family.

Excretion: Predicting the pathways and rate of elimination from the body.

For example, in silico ADMET (ADME and Toxicity) studies on hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones were conducted to ensure their safety and non-toxic nature. researchgate.net These predictive models are crucial for optimizing lead compounds, as poor ADME properties are a major reason for the failure of drug candidates in clinical development. mdpi.com

The table below presents a sample of predicted ADME properties for this compound, as might be generated by common predictive software.

| ADME Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| LogP (Lipophilicity) | 1.25 | Good balance between solubility and permeability |

By integrating these computational approaches, researchers can perform a virtual screening and profiling of novel compounds like this compound, significantly streamlining the early phases of drug discovery and development. nih.gov

Advanced Analytical Characterization Techniques for 1 Hydroxy 3h Indol 2 One and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 1-hydroxy-3H-indol-2-one and its analogues. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-hydroxyoxindole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in 3-hydroxy-1,3-dihydro-2H-indol-2-one, the aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region (around 7-8 ppm). The proton attached to the nitrogen (N-H) of the lactam ring also gives a characteristic signal.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include the carbonyl carbon (C=O) of the lactam ring, which typically appears significantly downfield (around 170-180 ppm). The carbons of the aromatic ring and the sp³-hybridized carbon at the C3 position also show characteristic chemical shifts that are sensitive to substitution.

The precise chemical shifts are highly dependent on the specific substituents attached to the 1-hydroxyoxindole core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Select 3-Hydroxyoxindole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-benzyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one | 11.05 (s, 1H), 7.36–7.32 (m, 4H), 7.30 (d, J = 7.2 Hz, 2H), 7.28–7.24 (m, 2H), 7.11 (s, 1H), 7.00 (dt, J = 12.3, 8.9 Hz, 3H), 6.82 (dd, J = 11.6, 7.1 Hz, 1H), 6.62 (d, J = 4.3 Hz, 1H), 4.91 (s, 2H) | 177.31, 142.59, 137.31, 136.82, 133.23, 129.58, 129.04, 127.89, 125.32, 125.06, 124.15, 123.01, 121.66, 120.87, 118.99, 115.62, 112.05, 109.68, 75.22, 43.17 | researchgate.net |

| 1-allyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one | 11.04 (s, 1H), 7.33 (t, J = 7.3 Hz, 4H), 7.09 – 6.98 (m, 4H), 6.87 (t, J = 7.4 Hz, 1H), 6.52 (s, 1H), 5.92 – 5.76 (m, 1H), 5.28 – 5.10 (m, 2H), 4.42 – 4.21 (m, 2H) | 176.89, 142.65, 137.30, 133.18, 132.43, 129.55, 125.40, 124.99, 124.11, 122.86, 121.61, 120.91, 119.02, 117.45, 115.65, 112.04, 109.60, 75.13, 41.92 | researchgate.net |

| Ethyl 2-(3-hydroxy-3-(1H-indol-3-yl)-2-oxoindolin-1-yl)acetate | 11.04 (s, 1H), 7.47 (d, J = 7.7 Hz, 1H), 7.32 (t, J = 9.2 Hz, 3H), 7.14 – 6.98 (m, 4H), 6.87 (t, J = 7.2 Hz, 1H), 6.59 (s, 1H), 4.57 (dd, J = 42.1, 17.7 Hz, 2H), 4.15 (dd, J = 13.5, 6.5 Hz, 2H), 1.19 (t, J = 6.8 Hz, 3H) | 177.15, 168.42, 142.42, 137.21, 132.92, 129.53, 125.32, 124.91, 124.14, 123.10, 121.62, 121.01, 119.01, 115.53, 111.92, 109.37, 75.02, 61.60, 14.47 | researchgate.net |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 1-hydroxyoxindole derivatives, characteristic absorption bands include:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: For compounds with an unsubstituted lactam nitrogen, a sharp peak is observed around 3100-3500 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the lactam carbonyl group is found in the range of 1650-1750 cm⁻¹.

C=C Stretch: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems. The indole (B1671886) nucleus is a chromophore that absorbs UV light. The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands. For the parent compound, oxindole (B195798), absorption maxima are observed around 250 nm and 280-290 nm. The position and intensity of these bands can be influenced by the presence of the 1-hydroxy group and other substituents on the ring system, which can alter the electronic distribution within the chromophore. researchgate.netresearchgate.net

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives involve the cleavage of bonds adjacent to the heteroatoms and the loss of small, stable molecules. libretexts.orgmiamioh.edu For example, in hydroxyindole derivatives, the initial loss of an ·OH radical or a water molecule from the molecular ion can be a characteristic fragmentation step. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often yielding a prominent protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻, which simplifies the determination of the molecular weight. researchgate.net

Table 2: ESI-MS Data for Select 3-Hydroxyoxindole Derivatives

| Compound | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|

| 1-benzyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one | 354 | 353 (M-1) | researchgate.net |

| 1-benzyl-5-chloro-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one | 388 | 387 (M-1) | researchgate.net |

| Ethyl 2-(3-hydroxy-3-(1H-indol-3-yl)-2-oxoindolin-1-yl)acetate | 350 | 349 (M-1) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of 3′-benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate showed that the two oxindole rings have a dihedral angle of 54.29 (5)°. The crystal packing was stabilized by N-H···O, O-H···O, and C-H···π interactions. sigmaaldrich.com Such detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of indole derivatives. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. youtube.com A typical mobile phase for the analysis of indole derivatives consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape. mdpi.com Detection is commonly achieved using a UV detector, as the indole ring system is chromophoric. nih.gov

HPLC methods can be optimized for various purposes, from rapid purity checks to the preparative isolation of specific compounds from a reaction mixture. nih.gov The development of a robust HPLC method requires careful selection of the column, mobile phase composition, flow rate, and detector settings to achieve optimal resolution and sensitivity for the target compounds.

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-hydroxyoxindole |

| 3-hydroxy-1,3-dihydro-2H-indol-2-one |

| 1-benzyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one |

| 1-allyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one |

| Ethyl 2-(3-hydroxy-3-(1H-indol-3-yl)-2-oxoindolin-1-yl)acetate |

| 1-benzyl-5-chloro-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one |

| 3′-benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione |

| oxindole |

| indole |

| acetonitrile |

| methanol |

| formic acid |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely used separation technique that serves as a crucial analytical tool for monitoring reaction progress, identifying compounds, and assessing the purity of this compound and its derivatives. libretexts.org Its simplicity, speed, and low cost make it an indispensable method in synthetic organic chemistry. libretexts.orgaga-analytical.com.pl The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. aga-analytical.com.pl

In the context of this compound derivatives, TLC is frequently employed to monitor the formation of products in real-time. For instance, during the synthesis of 3-hydroxy-indolyl-2-oxindole derivatives, reaction completion is monitored by TLC. rsc.org The choice of stationary and mobile phases is critical for achieving effective separation. Silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic compounds. aga-analytical.com.plchromatographyonline.com

The selection of the eluent, or mobile phase, is determined by the polarity of the compounds to be separated. For derivatives of this compound, a mixture of ethyl acetate (B1210297) (EtOAc) and hexane (B92381) is often used. rsc.org The ratio of these solvents can be adjusted to optimize the separation, with a higher proportion of the more polar ethyl acetate leading to a greater elution strength.